REACTION_CXSMILES
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[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1.[CH2:13](O)[CH3:14]>Cl>[CH2:13]([O:11][C:10](=[O:12])[CH2:9][CH2:8][C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[CH:7][CH:6]=1)[CH3:14]
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Name
|
|
Quantity
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13.08 g
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Type
|
reactant
|
Smiles
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OC1=CC=C(C=C1)CCC(=O)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
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Setpoint
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145 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction medium is heated
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Type
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CUSTOM
|
Details
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The ethanol is evaporated off
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Type
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ADDITION
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Details
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ethyl acetate is added
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Type
|
WASH
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Details
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The organic phase is washed with a saturated NaHCO3 solution and with a NaCl solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
After drying over MgSO4 and evaporation
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Type
|
CUSTOM
|
Details
|
an oil is obtained
|
Type
|
DISTILLATION
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Details
|
This latter is distilled by Kugelrohr (150-175° C.; 1.2 mmbar)
|
Type
|
CUSTOM
|
Details
|
A transparent oil which crystallizes
|
Type
|
CUSTOM
|
Details
|
is obtained in order
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCC1=CC=C(C=C1)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |